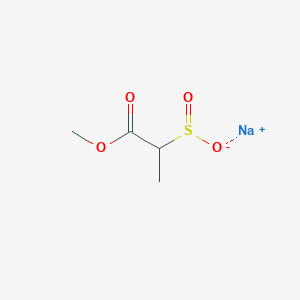
Sodium 1-methoxy-1-oxopropane-2-sulfinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium 1-methoxy-1-oxopropane-2-sulfinate is an organosulfur compound with the molecular formula C4H7NaO4S. It is known for its versatility in various chemical reactions and applications. This compound is often used as a reagent in organic synthesis due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of sodium 1-methoxy-1-oxopropane-2-sulfinate typically involves the reaction of 3-methoxy-1-propanone with sodium bisulfite under basic conditions. The reaction proceeds as follows: [ \text{CH}_3\text{OCH}_2\text{COCH}_3 + \text{NaHSO}_3 \rightarrow \text{CH}_3\text{OCH}_2\text{COCH}_2\text{SO}_3\text{Na} ]
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process includes careful control of temperature, pH, and reaction time to ensure consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions: Sodium 1-methoxy-1-oxopropane-2-sulfinate undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form sulfonates.
Reduction: It can be reduced to form sulfides.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly used.
Major Products:
Oxidation: Sulfonates
Reduction: Sulfides
Substitution: Various substituted organosulfur compounds
Aplicaciones Científicas De Investigación
Sodium 1-methoxy-1-oxopropane-2-sulfinate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of sulfonates, sulfides, and other organosulfur compounds.
Biology: It is used in biochemical studies to investigate the role of sulfinates in biological systems.
Industry: It is used in the production of various chemicals and materials, including pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of sodium 1-methoxy-1-oxopropane-2-sulfinate involves its ability to act as a nucleophile or electrophile in chemical reactions. It can form covalent bonds with other molecules, leading to the formation of new compounds. The molecular targets and pathways involved depend on the specific reaction and application.
Comparación Con Compuestos Similares
- Sodium methanesulfinate
- Sodium p-toluenesulfinate
- Sodium triflinate
Comparison: Sodium 1-methoxy-1-oxopropane-2-sulfinate is unique due to its methoxy group, which imparts different reactivity compared to other sulfinates. This makes it particularly useful in specific synthetic applications where other sulfinates may not be as effective.
Propiedades
Fórmula molecular |
C4H7NaO4S |
|---|---|
Peso molecular |
174.15 g/mol |
Nombre IUPAC |
sodium;1-methoxy-1-oxopropane-2-sulfinate |
InChI |
InChI=1S/C4H8O4S.Na/c1-3(9(6)7)4(5)8-2;/h3H,1-2H3,(H,6,7);/q;+1/p-1 |
Clave InChI |
RMWOHRATWTZCTA-UHFFFAOYSA-M |
SMILES canónico |
CC(C(=O)OC)S(=O)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-{[1-(Chloromethyl)cyclobutyl]methyl}cyclopent-1-ene](/img/structure/B13201695.png)
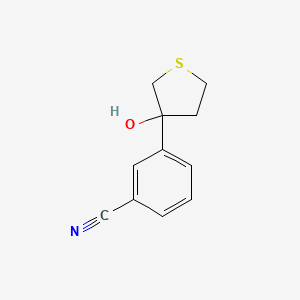
![1-[3-(Propan-2-yl)phenyl]-3-propanoylpiperidin-2-one](/img/structure/B13201709.png)
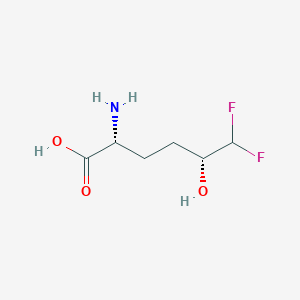

methanol](/img/structure/B13201717.png)
![1-[(5-Methyl-1,3-oxazol-2-yl)methyl]piperazine](/img/structure/B13201725.png)
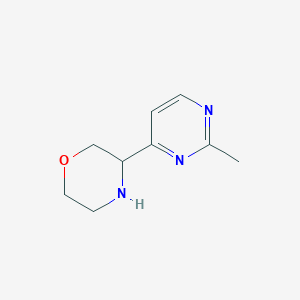

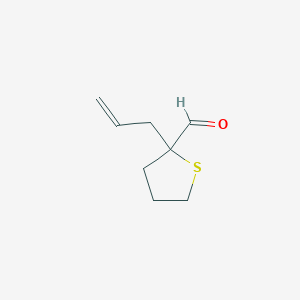
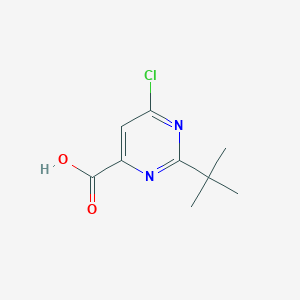
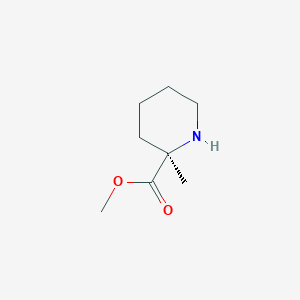
![2-[4-(Aminomethyl)-3,5-dimethyl-1H-pyrazol-1-yl]acetic acid](/img/structure/B13201777.png)

